![molecular formula C11H17BN2O4 B580742 (6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid CAS No. 1218790-80-7](/img/structure/B580742.png)
(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid
Overview
Description
“(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1218790-80-7 . It has a molecular weight of 252.08 and its IUPAC name is 6-[(tert-butoxycarbonyl)(methyl)amino]-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, pinacol boronic esters can undergo functionalizing deboronation . They can also be involved in Suzuki-Miyaura coupling , a type of cross-coupling reaction, among others.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
- Explanation : In Suzuki-Miyaura reactions, the boronic acid moiety reacts with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the coupling of these two fragments. The resulting products find applications in pharmaceuticals, agrochemicals, and materials science .
- Explanation : By carefully selecting the reaction conditions and catalysts, scientists can achieve specific bond formations, which is crucial for designing complex molecules with precise substitution patterns .
- Explanation : The tandem process involves sequential bond-forming steps, allowing efficient access to heterocyclic compounds. These compounds often exhibit interesting biological activities and are relevant in drug discovery .
- Explanation : The copper acetylacetonate catalyst facilitates the coupling of the boronic acid with various nitrogen-based nucleophiles. N-arylated products have applications in medicinal chemistry and materials science .
- Explanation : Its versatility allows chemists to construct complex molecules, modify existing structures, and explore novel chemical space. Applications span drug development, materials science, and agrochemicals .
- Explanation : Boron-based compounds have gained attention due to their potential in cancer therapy (boron neutron capture therapy) and as proteasome inhibitors. Researchers investigate their effects on cellular processes and disease pathways .
Suzuki-Miyaura Cross-Coupling Reactions
Regioselective Synthesis
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
N-Arylation Using Copper Acetylacetonate Catalyst
Organic Synthesis
Potential Medicinal Applications
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As a research chemical, it’s primarily used in the synthesis of other organic compounds
Result of Action
The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.
Action Environment
The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents . These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.
properties
IUPAC Name |
[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFBQXOHVMJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675364 | |
Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid | |
CAS RN |
1218790-80-7 | |
Record name | C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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